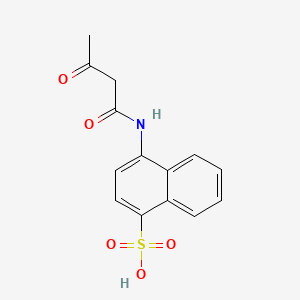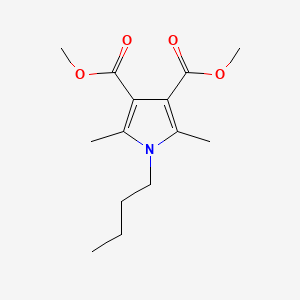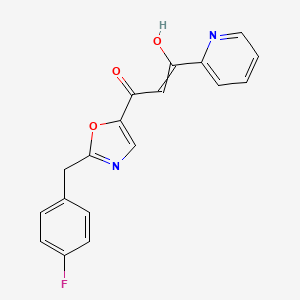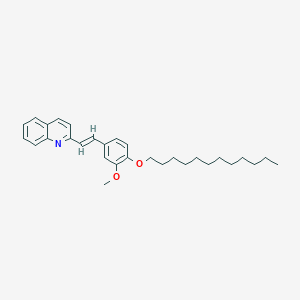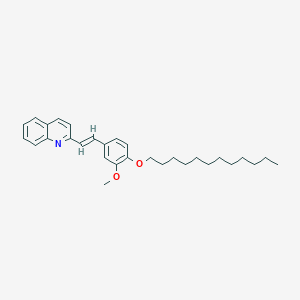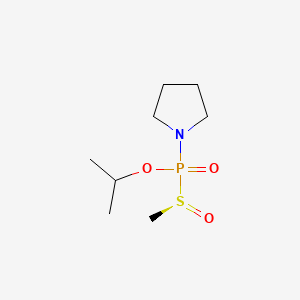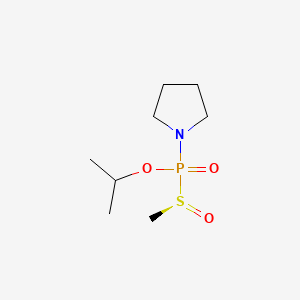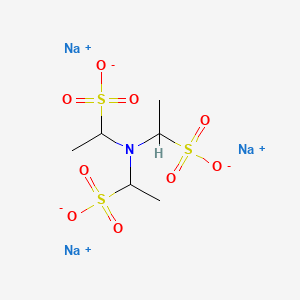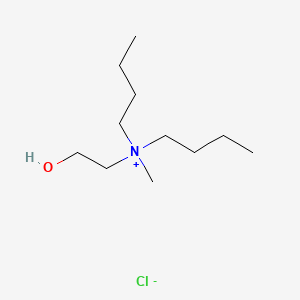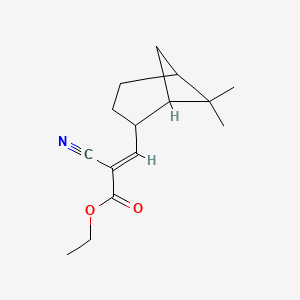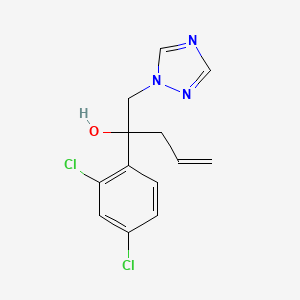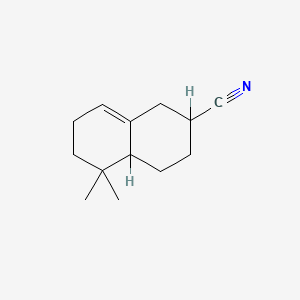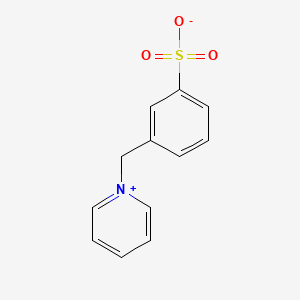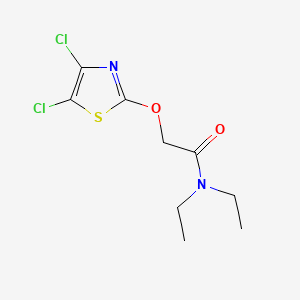
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide typically involves the reaction of 4,5-dichloro-2-thiazolyl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various thiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed study through experimental research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-dimethylacetamide
- 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylpropionamide
Uniqueness
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties might make it more effective in certain applications compared to similar compounds.
Propiedades
Número CAS |
76668-05-8 |
|---|---|
Fórmula molecular |
C9H12Cl2N2O2S |
Peso molecular |
283.17 g/mol |
Nombre IUPAC |
2-[(4,5-dichloro-1,3-thiazol-2-yl)oxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C9H12Cl2N2O2S/c1-3-13(4-2)6(14)5-15-9-12-7(10)8(11)16-9/h3-5H2,1-2H3 |
Clave InChI |
USKBGZTZMGJXMU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)COC1=NC(=C(S1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



